
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one, also known as FBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBIM is a thioxoimidazolidinone derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is not well understood. However, several studies have suggested that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one may inhibit the activity of enzymes involved in cell proliferation and DNA replication, leading to the induction of apoptosis. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its high purity, low toxicity, and potential applications in the development of new drugs. However, the limitations of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. One of the most significant directions is the development of new drugs based on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit potential anti-tumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Another future direction is the further investigation of the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. Understanding the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can provide insights into its potential applications in the field of medicine. Finally, the development of new synthesis methods for 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can improve its availability and potential applications in scientific research.
合成方法
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with 2-bromoacetophenone. Another method involves the reaction of 4-fluorobenzylamine with carbon disulfide and sodium hydride, followed by cyclization with 2-bromopropiophenone. Both methods have been reported to yield 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one with high purity.
科学研究应用
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of potential applications in scientific research. One of the most significant applications of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is its potential as an anti-tumor agent. Several studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZQRNQKRRMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)
![N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2694981.png)
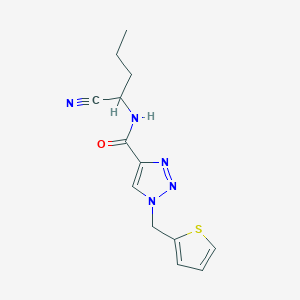
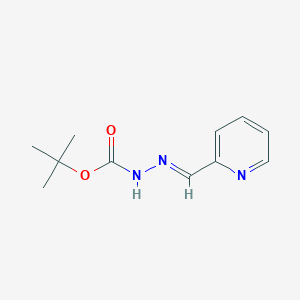
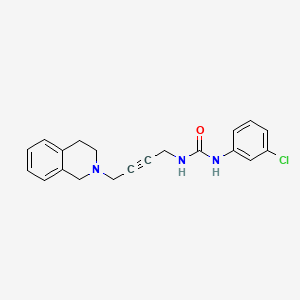
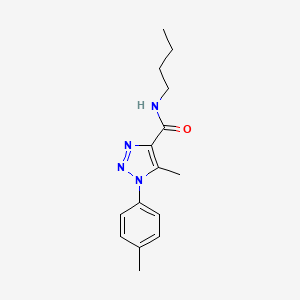



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)
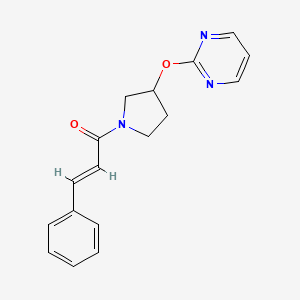
![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)